(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a benzodioxole moiety and a bromophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 3-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to the corresponding alcohol or hydrocarbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzodioxole moiety is known to interact with biological membranes, affecting their fluidity and function. The bromophenyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the benzodioxole moiety contributes to the compound’s distinct electronic and steric properties, enhancing its potential biological activities.
Properties
CAS No. |
1214741-15-7 |
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Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-2-11(8-13)4-6-14(18)12-5-7-15-16(9-12)20-10-19-15/h1-9H,10H2/b6-4+ |
InChI Key |
LFGBPLVCYUWUNB-GQCTYLIASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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